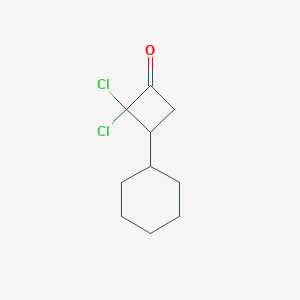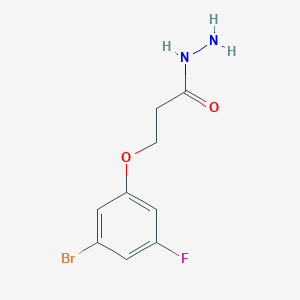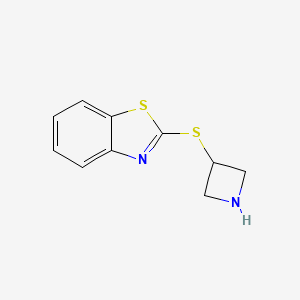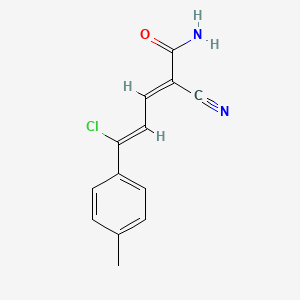
2,4-Pentadienamide, 5-chloro-2-cyano-5-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pentadienamide, 5-chloro-2-cyano-5-(4-methylphenyl)- is a chemical compound known for its unique structure and properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a chloro group, a cyano group, and a methylphenyl group, which contribute to its reactivity and versatility in chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentadienamide, 5-chloro-2-cyano-5-(4-methylphenyl)- typically involves multiple steps. One common method starts with the halogenation of p-methylacetophenone under light conditions to obtain an intermediate compound. This intermediate is then subjected to further reactions involving glyoxal and hydroxylamine sulfate to form the desired product . The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Pentadienamide, 5-chloro-2-cyano-5-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific solvents and temperatures to proceed efficiently .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2,4-Pentadienamide, 5-chloro-2-cyano-5-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Pentadienamide, 5-chloro-2-cyano-5-(4-methylphenyl)- involves its interaction with specific molecular targets. The chloro and cyano groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt biological pathways, leading to its antimicrobial and antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-cyano-5-(4-methylphenyl)imidazole: This compound shares a similar structure but has an imidazole ring instead of a pentadienamide structure.
Cyazofamid: An imidazole fungicide that is structurally related and used in similar applications.
Uniqueness
2,4-Pentadienamide, 5-chloro-2-cyano-5-(4-methylphenyl)- is unique due to its specific combination of functional groups, which confer distinct reactivity and properties.
Eigenschaften
Molekularformel |
C13H11ClN2O |
|---|---|
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
(2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide |
InChI |
InChI=1S/C13H11ClN2O/c1-9-2-4-10(5-3-9)12(14)7-6-11(8-15)13(16)17/h2-7H,1H3,(H2,16,17)/b11-6+,12-7- |
InChI-Schlüssel |
HDPCUXRMKMKCJQ-CZIBKUHYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C/C=C(\C#N)/C(=O)N)/Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=CC=C(C#N)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)

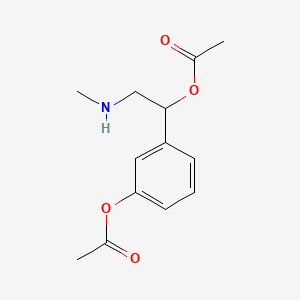

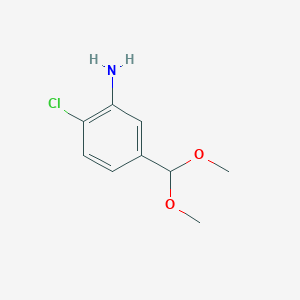
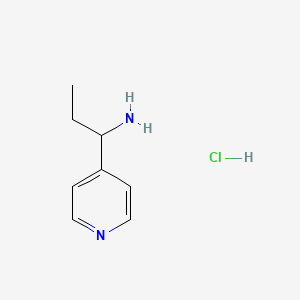
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B12085333.png)




